molecular formula C3H7BO3 B13344212 (Oxetan-3-yl)boronic acid

(Oxetan-3-yl)boronic acid

Cat. No.: B13344212
M. Wt: 101.90 g/mol
InChI Key: IJUXOGWEQARFHD-UHFFFAOYSA-N
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Description

(Oxetan-3-yl)boronic acid is a compound that features a boronic acid group attached to an oxetane ring. The oxetane ring is a four-membered cyclic ether, which is known for its strained structure and unique reactivity. Boronic acids, on the other hand, are well-known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Oxetan-3-yl)boronic acid typically involves the hydroboration of oxetene, followed by oxidation. One common method is the hydroboration-oxidation reaction, where oxetene is treated with a borane reagent, such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: (Oxetan-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Oxetan-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and drug development. The boronic acid group can interact with hydroxyl groups on biomolecules, forming boronate esters, which can be reversed under certain conditions . This reversible binding is crucial for its function in sensors and as a therapeutic agent .

Comparison with Similar Compounds

Comparison: (Oxetan-3-yl)boronic acid is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other boronic acids. The strained four-membered ring can undergo ring-opening reactions, providing access to a variety of functionalized products . Additionally, the oxetane ring can influence the physicochemical properties of the compound, making it valuable in medicinal chemistry for modulating drug-like properties .

Properties

IUPAC Name

oxetan-3-ylboronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO3/c5-4(6)3-1-7-2-3/h3,5-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJUXOGWEQARFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1COC1)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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